2-Amino-5-(3-cyanophenyl)nicotinic acid, 95%
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Overview
Description
2-Amino-5-(3-cyanophenyl)nicotinic acid, or 2-Amino-5-cyanophenylnicotinic acid, is a compound that is widely used in biological and medical research. It is a derivative of nicotinic acid and is used to study the effects of nicotinic acid on various biochemical processes in cells. In particular, it is used to study the effects of nicotinic acid on the synthesis of proteins, enzymes, and hormones. It is also used to study the effects of nicotinic acid on the metabolism of carbohydrates, lipids, and nucleic acids.
Mechanism of Action
The mechanism of action of 2-Amino-5-cyanophenylnicotinic acid is not well understood. However, it is thought to act as an agonist at nicotinic acid receptors, which are located on the surface of cells. These receptors are involved in the regulation of gene expression and the activity of signal transduction pathways.
Biochemical and Physiological Effects
2-Amino-5-cyanophenylnicotinic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the production of proteins and enzymes, and to stimulate the activity of signal transduction pathways. It has also been shown to increase the production of hormones, such as insulin and glucagon. In addition, it has been shown to increase the metabolism of carbohydrates, lipids, and nucleic acids.
Advantages and Limitations for Lab Experiments
2-Amino-5-cyanophenylnicotinic acid has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and is relatively stable. Another advantage is that it has a low toxicity and is not known to cause any adverse effects. However, it is not very soluble in water and can be difficult to dissolve in aqueous solutions. In addition, it can be difficult to obtain in pure form.
Future Directions
There are a number of potential future directions for research on 2-Amino-5-cyanophenylnicotinic acid. These include further studies on its mechanism of action, its effects on gene expression and signal transduction pathways, and its effects on the metabolism of carbohydrates, lipids, and nucleic acids. In addition, further studies could be conducted on its potential therapeutic applications, such as its use as a drug for the treatment of certain diseases. Finally, further studies could be conducted on its use as a tool for studying the effects of nicotinic acid on various biochemical processes in cells.
Synthesis Methods
2-Amino-5-cyanophenylnicotinic acid can be synthesized in several ways. The most common method involves the reaction of nicotinic acid with cyanobenzene in an aqueous solution of sodium hydroxide. The reaction yields a white solid product, which is then purified by recrystallization. The product can also be synthesized by the reaction of nicotinic acid with cyanobenzene in a solution of acetic acid. This reaction yields a yellow solid product, which is then purified by recrystallization.
Scientific Research Applications
2-Amino-5-cyanophenylnicotinic acid has been widely used in scientific research. It has been used to study the effects of nicotinic acid on the synthesis of proteins, enzymes, and hormones. It has also been used to study the effects of nicotinic acid on the metabolism of carbohydrates, lipids, and nucleic acids. In addition, it has been used to study the effects of nicotinic acid on the regulation of gene expression and the activity of signal transduction pathways.
properties
IUPAC Name |
2-amino-5-(3-cyanophenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2/c14-6-8-2-1-3-9(4-8)10-5-11(13(17)18)12(15)16-7-10/h1-5,7H,(H2,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHMCTDUZQVPCCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=C(N=C2)N)C(=O)O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686991 |
Source
|
Record name | 2-Amino-5-(3-cyanophenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70686991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-(3-cyanophenyl)pyridine-3-carboxylic acid | |
CAS RN |
1258612-96-2 |
Source
|
Record name | 2-Amino-5-(3-cyanophenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70686991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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